molecular formula C3H4BrFO2 B176237 2-Bromo-3-fluoropropionic acid CAS No. 16652-36-1

2-Bromo-3-fluoropropionic acid

Cat. No.: B176237
CAS No.: 16652-36-1
M. Wt: 170.96 g/mol
InChI Key: FBPUCVAAEPPEMG-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoropropionic acid: is an organic compound with the molecular formula C3H4BrFO2 It is a halogenated carboxylic acid, characterized by the presence of both bromine and fluorine atoms attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoropropionic acid typically involves the halogenation of propionic acid derivatives. One common method is the bromination of 3-fluoropropionic acid using bromine in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the hydrogen atom with a bromine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of phase-transfer catalysts and controlled reaction environments helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoropropionic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-fluoropropionic acid.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 3-fluoropropanol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically carried out in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution: 3-Fluoropropionic acid

    Oxidation: Corresponding carboxylic acids

    Reduction: 3-Fluoropropanol

Scientific Research Applications

Chemistry: 2-Bromo-3-fluoropropionic acid is used as a building block in organic synthesis. Its halogenated structure makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated carboxylic acids on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways involving halogenated compounds.

Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The unique properties of this compound may be exploited to design molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants, polymers, and coatings. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoropropionic acid involves its interaction with molecular targets in biological systems. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to specific receptors, altering their activity and downstream signaling pathways.

    Cellular Processes: The compound can affect cellular processes such as cell division, apoptosis, and signal transduction.

Comparison with Similar Compounds

    3-Fluoropropionic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromo-3-chloropropionic acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.

    2,3-Dibromopropionic acid: Contains two bromine atoms, resulting in higher reactivity and different applications.

Uniqueness: 2-Bromo-3-fluoropropionic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This combination allows for selective reactions and makes the compound a versatile intermediate in organic synthesis. Its dual halogenation also provides unique opportunities for studying the effects of halogenated compounds in various scientific fields.

Properties

IUPAC Name

2-bromo-3-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrFO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPUCVAAEPPEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39621-37-9, 16652-36-1
Record name NSC244700
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-3-fluoropropionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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